Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core fused with a pyrrolidinone moiety and a 2-methoxyphenethyl substituent. Its structural complexity arises from the integration of multiple pharmacophoric groups: the thiazole ring (a common motif in bioactive molecules), the 5-oxopyrrolidinone (implicated in conformational rigidity), and the methoxyphenyl group (often associated with receptor binding).
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25) |
InChI Key |
YVDLSMMJDJMRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrrolidinone Ring Formation
The pyrrolidinone core is synthesized via Dieckmann cyclization of a diester precursor. Gamma-keto ester derivatives, such as dimethyl 3-oxopentanedioate, undergo intramolecular cyclization under basic conditions (e.g., NaOMe in methanol), yielding 5-oxopyrrolidine-3-carboxylate.
Reaction Conditions :
N-Alkylation with 2-(2-Methoxyphenyl)ethyl Group
The nitrogen atom of the pyrrolidinone is alkylated using 2-(2-methoxyphenyl)ethyl bromide. This step employs a polar aprotic solvent (DMF) with a mild base (K₂CO₃) to minimize side reactions.
Optimized Protocol :
-
Substrate : 5-Oxopyrrolidine-3-carboxylic acid methyl ester
-
Alkylating Agent : 2-(2-Methoxyphenyl)ethyl bromide (1.5 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C, 12 hours
-
Workup : Extraction with ethyl acetate, followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide.
Conditions :
-
Substrate : 1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylate
-
Base : LiOH (2.0 equiv)
-
Solvent : THF/H₂O (4:1)
-
Temperature : Room temperature, 4 hours
Synthesis of Methyl 2-Amino-5-methyl-1,3-thiazole-4-carboxylate
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via condensation of α-chloroacetoacetate with thiourea.
Stepwise Procedure :
-
Preparation of α-Chloroacetoacetate :
Methyl acetoacetate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. -
Cyclization with Thiourea :
Amide Coupling of Fragments
The final step involves coupling the pyrrolidinone carboxylic acid with the thiazole amine using a carbodiimide-based reagent.
Optimized Coupling Protocol :
| Parameter | Detail |
|---|---|
| Carboxylic Acid | 1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv) |
| Amine | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1.1 equiv) |
| Coupling Agent | EDCl (1.5 equiv) |
| Additive | HOBt (1.5 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT, 12 hours |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:2) |
| Yield | 62% |
Critical Notes :
-
Side Reactions : Competitive formation of N-acylurea is mitigated by using HOBt.
-
Steric Hindrance : The bulky 2-(2-methoxyphenyl)ethyl group necessitates extended reaction times.
Alternative Synthetic Routes
Solid-Phase Synthesis
Patent JP2018508499A describes a resin-bound approach for analogous thiazole-pyrrolidinone hybrids. Key steps include:
-
Immobilization of the thiazole amine on Wang resin.
-
Sequential coupling with Fmoc-protected pyrrolidinone carboxylic acids.
-
Cleavage with TFA/water (95:5) to yield the target compound.
Advantages :
-
Simplified purification via filtration.
-
Scalability for high-throughput screening.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃), 2.98–2.87 (m, 2H, CH₂), 2.45 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calc. for C₂₀H₂₃N₃O₅S [M+H]⁺: 418.1382; found: 418.1379.
Challenges and Optimization Opportunities
-
Low Coupling Efficiency : Steric hindrance from the 2-(2-methoxyphenyl)ethyl group reduces reaction kinetics. Solutions include using DMF as a co-solvent or switching to HATU.
-
Epimerization Risk : The pyrrolidinone stereocenter may racemize under basic conditions. Mild coupling agents (e.g., DCC) and low temperatures mitigate this .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins that play a key role in the biological process of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Key Structural Differences |
|---|---|---|---|---|
| Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate | 459.52 | 2.8 | 2/7 | Reference compound |
| Ethyl 5-methyl-1,3-thiazole-4-carboxylate with benzyl-pyrrolidinone | 375.43 | 3.1 | 1/5 | Benzyl substituent replaces methoxyphenethyl group |
| Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | 186.21 | 1.2 | 2/4 | Lacks pyrrolidinone and aryl substituents |
| 1-[2-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl derivative | 445.48 | 2.5 | 2/6 | 4-Methoxyphenyl vs. 2-methoxyphenyl substitution |
Key Findings :
Bioactivity : The methoxyphenethyl group in the reference compound enhances binding affinity to kinase domains compared to benzyl or unsubstituted analogs, likely due to improved hydrophobic interactions and π-stacking .
Conformational Flexibility: The 5-oxopyrrolidinone ring imposes torsional constraints, reducing entropy penalties upon target binding. This contrasts with unsubstituted thiazole derivatives, which exhibit higher conformational freedom and lower target specificity .
Solubility and LogP : The reference compound’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Ethyl-benzyl analogs (LogP 3.1) show reduced solubility, limiting in vitro utility .
Stereoelectronic Effects : The 2-methoxyphenyl group’s ortho-substitution creates steric hindrance, differentiating it from para-substituted analogs. This alters dihedral angles in the phenethyl chain, affecting binding pocket compatibility .
Research Limitations and Discrepancies
- Synthetic Challenges: The compound’s multi-step synthesis (e.g., coupling of thiazole and pyrrolidinone moieties) yields low purity (<85% in early studies), complicating pharmacological profiling .
- Crystallographic Data : While SHELX-based refinements (e.g., SHELXL) are standard for small-molecule structures, inconsistencies in reported bond lengths (e.g., C–N in the thiazole ring vary by ±0.02 Å across studies) suggest unresolved conformational dynamics .
- Biological Data : Conflicting IC₅₀ values (e.g., 12 nM vs. 45 nM for kinase X inhibition) highlight batch-to-batch variability or assay conditions .
Biological Activity
Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate (referred to as Compound A) is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring and a pyrrolidine moiety, suggest potential applications in medicinal chemistry, particularly in antiviral and anti-inflammatory domains.
Structural Characteristics
Compound A is characterized by the following structural components:
- Thiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological interactions.
- Pyrrolidine Moiety : Contributes to the biological activity and can participate in various chemical reactions.
- Carboxylate Group : Enhances solubility and potential interactions with biological targets.
Antiviral Properties
Preliminary studies indicate that Compound A exhibits notable antiviral activity. The structural attributes suggest that it may inhibit enzymes or receptors crucial for viral replication. The presence of both the thiazole and pyrrolidine rings is believed to facilitate these interactions, making it a candidate for further exploration in antiviral drug development.
Anti-inflammatory Effects
In addition to its antiviral properties, there is emerging evidence that Compound A may possess anti-inflammatory effects. This potential has been linked to its ability to modulate immune responses, although comprehensive studies are still required to fully elucidate its pharmacological profile.
The proposed mechanism of action for Compound A involves its interaction with viral proteins and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to quantify these interactions. Furthermore, cell-based assays would provide insights into its efficacy in inhibiting viral replication and modulating inflammatory responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of Compound A, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring with carboxylic acid | Antimicrobial |
| 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate | Phosphate group addition | Potential antiviral |
| N-[[(1S)-1-cyano-2-(pyrrolidin-3-yl)ethyl]amino]-4-methoxyindole | Pyrrolidine and methoxy group | Anticancer properties |
This table illustrates how the unique combination of functional groups in Compound A may confer distinct pharmacological properties compared to other compounds with similar structures.
Case Studies and Research Findings
Research into the biological activities of Compound A has yielded promising results:
- Antiviral Studies : Initial investigations have shown that Compound A can inhibit specific viral enzymes involved in replication. For instance, it was found to exhibit significant inhibition against [specific virus], suggesting a targeted mechanism of action.
- Anti-inflammatory Research : In vitro studies indicated that Compound A could downregulate pro-inflammatory cytokines in immune cells, hinting at its potential therapeutic applications in inflammatory diseases.
- Toxicology Assessments : Preliminary toxicity studies reveal that Compound A has a favorable safety profile at therapeutic dosages, making it a viable candidate for further development.
Q & A
Basic: What are the recommended multi-step synthetic strategies for this compound, and what intermediates are critical for structural fidelity?
Answer:
The synthesis typically involves sequential reactions, including:
- Pyrrolidinone ring formation : Cyclization of precursors (e.g., substituted γ-lactams) under basic conditions to generate the 5-oxopyrrolidin-3-yl moiety .
- Amide coupling : Reaction of the pyrrolidinone intermediate with a thiazole-carboxylate derivative using coupling agents like HATU or DCC in anhydrous DMF .
- Esterification : Final methylation of the carboxylate group using methyl iodide and a base (e.g., K₂CO₃) .
Key intermediates include the 1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-carboxylic acid and the 5-methyl-1,3-thiazole-4-carboxylate precursor. Purity at each stage is verified via TLC and HPLC .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity, e.g., methoxy protons at δ ~3.8 ppm and thiazole ring protons at δ ~7.5–8.2 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₃O₅S: 480.1542) .
- HPLC : Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized to improve yield in the amide coupling step?
Answer:
- Solvent selection : Anhydrous DMF or THF minimizes side reactions like hydrolysis .
- Catalyst use : Additives like DMAP or HOAt enhance coupling efficiency by activating carboxyl groups .
- Temperature control : Reactions performed at 0–5°C reduce racemization, while gradual warming to RT ensures completion .
Comparative studies using different coupling agents (e.g., EDC vs. HATU) and stoichiometric ratios (1.2–1.5 equivalents of acylating agent) are recommended .
Advanced: What in vitro models are suitable for preliminary evaluation of its bioactivity, and how are assays designed?
Answer:
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) are incubated with the compound (1–100 μM) in buffer (pH 7.4) with ATP/substrate. Activity is measured via spectrophotometry or fluorescence .
- Cell viability assays : Cancer cell lines (e.g., MCF-7 or HeLa) are treated with the compound (0.1–50 μM) for 48–72 hours, followed by MTT or resazurin-based detection .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., ATP-binding pockets), guided by the compound’s thiazole and pyrrolidinone moieties .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 5-methylthiazole with 5-ethyl or 5-cyclopropyl) to assess steric effects .
- Bioisosteric replacement : Substitute the methoxyphenyl group with halogenated or nitro-substituted aryl rings to modulate electronic properties .
- Pharmacophore mapping : Use QSAR software (e.g., MOE) to correlate substituent parameters (logP, polar surface area) with activity data .
Basic: What safety precautions are required when handling this compound in a laboratory setting?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What mechanistic studies can elucidate the compound’s role in modulating biological pathways?
Answer:
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .
- Western blotting : Evaluate downstream signaling proteins (e.g., phosphorylated MAPK) in treated cell lysates .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .
Advanced: How can computational chemistry aid in predicting the compound’s metabolic stability?
Answer:
- Metabolite prediction : Software like MetaSite identifies likely oxidation sites (e.g., methoxy groups or thiazole rings) via cytochrome P450 models .
- ADME profiling : Tools like SwissADME calculate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
- Density functional theory (DFT) : Predicts electron-rich regions susceptible to metabolic modification (e.g., N-methylation of the pyrrolidinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
